6-Bromo-chroman-3-ylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-chroman-3-ylamine hydrochloride is represented by the formula C9H10BrNO . The molecular weight is 228.08600 . The compound has a polar surface area (PSA) of 35.25000 and a LogP value of 2.41160 , indicating its solubility and permeability characteristics.Scientific Research Applications
Synthesis and Crystal Structure Analysis : A study demonstrated the synthesis of a new Schiff base compound related to 6-Bromo-chroman-3-ylamine hydrochloride. The compound exhibited excellent antibacterial activities (Wang et al., 2008).
β-Adrenergic Blocking Agents : Research on cyclic analogues of β-adrenergic blocking agents, which include derivatives of 6-Bromo-chroman-3-ylamine hydrochloride, was conducted. These studies are crucial for understanding the drug development process (B. V. Lap & L. R. Williams, 1976).
Novel Oxa-isosteres Synthesis : The compound was involved in the synthesis of novel oxa-isosteres of spermidine and spermine, indicating its role in the creation of unique biochemical structures (P. Lin et al., 1994).
Antiviral Research : A study found that derivatives of 6-Bromo-chroman-3-ylamine hydrochloride, specifically 4-homoisotwist-3-ylamine hydrochloride, were significantly more potent than amantadine hydrochloride in antiviral assays (K. Aigami et al., 1976).
Synthesis of Phosphorus, Arsenic and Antimony Ylides : Research explored the synthesis of ylides containing 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione fragments, involving the use of compounds related to 6-Bromo-chroman-3-ylamine hydrochloride (K. Sweidan et al., 2009).
Quinazolinone Synthesis : A study focused on the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones, which are important in various chemical and pharmaceutical applications (M. Badr et al., 1980).
Cross-Coupling Reactions in Chemistry : Research involving the development of Suzuki and Stille cross-coupling reactions of 3-bromo-quinoxalin-2-ylamines, a category which includes 6-Bromo-chroman-3-ylamine hydrochloride, was reported. This is crucial for advancing synthetic organic chemistry (J. Li & W. Yue, 1999).
Radiolabeled Guanine Derivatives : The use of radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, related to 6-Bromo-chroman-3-ylamine hydrochloride, in the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase was explored, highlighting its potential in medical imaging (G. Vaidyanathan et al., 2000).
Synthesis of Benzofuran Analogues : A study reported the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, an area of research related to 6-Bromo-chroman-3-ylamine hydrochloride, focusing on antimicrobial and pharmacological activities (G. Parameshwarappa et al., 2008).
Suzuki-Miyaura Cross-Coupling Reaction : The compound's involvement in the Suzuki-Miyaura arylation of 6-bromo-Δ3,5-steroid enol ethers, an important process in developing potential aromatase inhibitors, was examined (N. V. Lukashev et al., 2006).
Formation of Bromochloramine : Research providing mass-spectrometric evidence for the formation of bromochloramine and N-bromo-N-chloromethylamine in aqueous solutions, pertinent to the study of 6-Bromo-chroman-3-ylamine hydrochloride, was conducted (M. Gazda et al., 1993).
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUVJKMUILLFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678612 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-chroman-3-ylamine hydrochloride | |
CAS RN |
757956-65-3, 1242882-41-2 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.